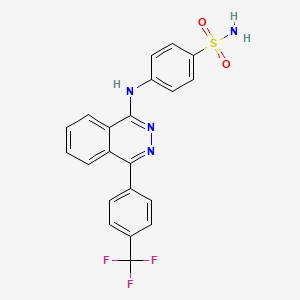
4-(3-(2,4,6-Trimethoxyphenyl)propyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol compound 18, also known as 1,3-dihydroxybenzene, is a phenolic compound with the chemical formula C6H4(OH)2. It is one of three isomeric benzenediols, specifically the meta-isomer. Resorcinol is a white crystalline solid that is highly soluble in water, alcohol, and ether. It is widely used in various industrial applications, including the production of resins, plastics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorcinol can be synthesized through several methods. One common method involves the sulfonation of benzene with fuming sulfuric acid, followed by fusion with caustic soda to produce resorcinol . Another method involves the oxidation of 1,3-diisopropylbenzene, followed by Hock rearrangement to yield acetone and resorcinol .
Industrial Production Methods
Industrial production of resorcinol typically involves the dialkylation of benzene with propylene to form 1,3-diisopropylbenzene. This intermediate is then oxidized and subjected to Hock rearrangement to produce resorcinol . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Resorcinol undergoes various chemical reactions typical of phenolic compounds, including:
Oxidation: Resorcinol can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroxybenzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroxybenzene derivatives.
Substitution: Halogenated and alkylated resorcinols.
Scientific Research Applications
Resorcinol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of resins, adhesives, and rubber compounds.
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: It helps remove hard, scaly, or roughened skin by breaking down keratin.
Antibacterial and Antifungal Activity: Resorcinol disrupts the cell walls of bacteria and fungi, leading to their death.
Thyroid Inhibition: It can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Another isomeric benzenediol with similar properties but different reactivity due to the position of hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Also an isomeric benzenediol, used primarily in photographic development and as a skin-lightening agent.
Uniqueness
Resorcinol’s unique position of hydroxyl groups (meta-position) gives it distinct reactivity compared to its isomers. This makes it particularly useful in specific industrial applications, such as the production of resins and adhesives .
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[3-(2,4,6-trimethoxyphenyl)propyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H22O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)6-4-5-12-7-8-13(19)9-16(12)20/h7-11,19-20H,4-6H2,1-3H3 |
InChI Key |
BLSIHFDETVSCHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCCC2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


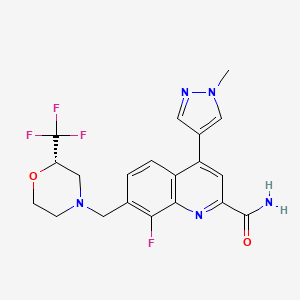


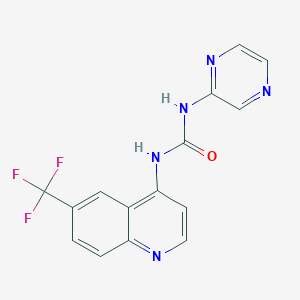
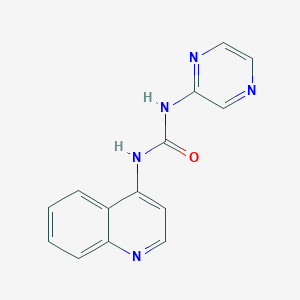
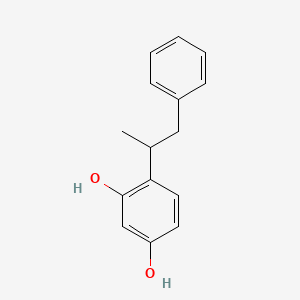
![4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836268.png)

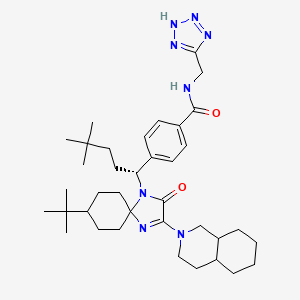
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)


